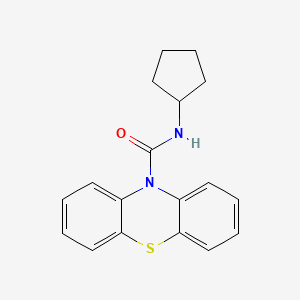

n-Cyclopentyl-10h-phenothiazine-10-carboxamide

CAS No.: 431998-75-3

Cat. No.: VC4531393

Molecular Formula: C18H18N2OS

Molecular Weight: 310.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 431998-75-3 |

|---|---|

| Molecular Formula | C18H18N2OS |

| Molecular Weight | 310.42 |

| IUPAC Name | N-cyclopentylphenothiazine-10-carboxamide |

| Standard InChI | InChI=1S/C18H18N2OS/c21-18(19-13-7-1-2-8-13)20-14-9-3-5-11-16(14)22-17-12-6-4-10-15(17)20/h3-6,9-13H,1-2,7-8H2,(H,19,21) |

| Standard InChI Key | WVGVWICAQSPEPE-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

n-Cyclopentyl-10H-phenothiazine-10-carboxamide has the molecular formula C₁₈H₁₈N₂OS and a molecular weight of 310.42 g/mol. Its IUPAC name is N-cyclopentylphenothiazine-10-carboxamide, reflecting the cyclopentyl group attached to the carboxamide nitrogen and the phenothiazine core . The structure comprises a planar phenothiazine system (two benzene rings fused to a thiazine ring) substituted at the 10-position with a carboxamide moiety. The cyclopentyl group introduces steric bulk, potentially influencing receptor binding and solubility .

Key structural identifiers:

-

SMILES:

C1CCC(C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 -

InChIKey:

WVGVWICAQSPEPE-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via reductive amination or alkylation of phenothiazine precursors. A patented method (WO2017013174A1) describes selective alkylation of unsubstituted phenothiazine diamines using aldehydes or ketones under reductive conditions . For example:

-

Intermediate preparation: Bromination of 10H-phenothiazine with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) yields 3-bromo-10H-phenothiazine .

-

Alkylation: Reaction with cyclopentylamine in the presence of a base (e.g., potassium tert-butoxide) introduces the cyclopentyl group .

Representative reaction conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, THF, 0°C, 16 h | 45% |

| Alkylation | Cyclopentylamine, KOtBu, THF | 90% |

Physicochemical Properties

Thermal Properties

While specific melting/boiling points are unavailable, similar carboxamide-substituted phenothiazines (e.g., N-methyl-10H-phenothiazine-10-carboxamide) melt between 160–180°C . Computational models predict a melting point near 170–190°C for n-cyclopentyl-10H-phenothiazine-10-carboxamide .

Biological Activities and Mechanisms

Dopamine Receptor Antagonism

Like chlorpromazine, this compound may act as a dopamine D₂ receptor antagonist, a property linked to antipsychotic effects. The cyclopentyl group could enhance lipophilicity, improving blood-brain barrier penetration .

Anti-inflammatory and Anticancer Effects

The phenothiazine core interacts with NF-κB and COX-2 pathways, implicating anti-inflammatory activity. Preliminary studies on carboxamide derivatives note apoptosis induction in cancer cell lines, though specific data for this compound are absent .

Applications and Research Directions

Pharmaceutical Development

The compound’s dopamine antagonism supports its exploration as an atypical antipsychotic. Its neuroprotective properties warrant evaluation in neurodegenerative disease models, particularly Alzheimer’s and Parkinson’s .

Chemical Synthesis

As a building block, it enables the preparation of polycyclic amines and heterogeneous catalysts. Patent EP3325453B1 highlights its utility in synthesizing protein aggregation inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume